Regioisomeric Selectivity: Fluorine Substitution Pattern Determines Differential Kinase vs DUB Profiling
The 2,4‑difluoro substitution pattern is annotated as a NEK1/NEK2 inhibitor in the Therapeutic Target Database (TTD, Drug ID D0K0UJ), whereas the regioisomeric 3,4‑difluoro analog (CAS 946225‑35‑0) has demonstrated activity against ubiquitin‑specific peptidases in PubChem primary qHTS screens [REFS‑1][REFS‑2]. This orthogonal target‑class engagement profile suggests that the 2‑fluoro vs 3‑fluoro vector on the benzamide ring is a critical determinant of polypharmacology and off‑target liability. The NEK family kinases and the USP family deubiquitinases present distinct ATP‑binding site and catalytic cysteine topologies, respectively, indicating that the 2,4‑difluoro regioisomer may be preferred for mitotic‑kinase‑centric projects, while the 3,4‑difluoro isomer may be more suitable for ubiquitin‑pathway screens.
| Evidence Dimension | Target family engagement profile |
|---|---|
| Target Compound Data | NEK1/NEK2 inhibitor (TTD annotation, quantitative IC₅₀ or Kᵢ not publicly reported) |
| Comparator Or Baseline | 3,4‑difluoro isomer (946225‑35‑0): active in USP8, USP17, USP7, USP28, USP10 PubChem qHTS primary screens |
| Quantified Difference | Qualitative target‑class divergence (kinase vs deubiquitinase); absolute IC₅₀ values unavailable for 2,4‑isomer |
| Conditions | TTD curated annotation; PubChem qHTS primary screening at single concentration |
Why This Matters
For discovery programs targeting NEK kinases, the 2,4‑difluoro regioisomer offers a more focused starting point than the 3,4‑difluoro isomer, which may introduce confounding DUB inhibition.
- [1] Therapeutic Target Database (TTD). Drug ID D0K0UJ – 2,4‑Difluoro‑N‑(2‑{[4‑(pyrimidin‑2‑yl)piperazin‑1‑yl]sulfonyl}ethyl)benzamide annotated as NEK1/NEK2 inhibitor. https://idrblab.net/ttd/data/drug/details/D0K0UJ View Source
